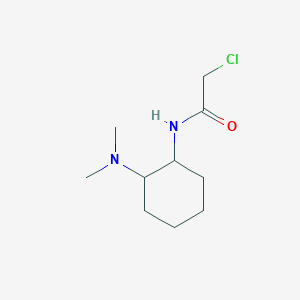

2-Chloro-N-(2-dimethylamino-cyclohexyl)-acetamide

Description

2-Chloro-N-(2-dimethylamino-cyclohexyl)-acetamide is a chloroacetamide derivative characterized by a cyclohexyl ring substituted with a dimethylamino group at the 2-position and a chloroacetamide moiety. Its molecular formula is C₁₀H₁₈ClN₂O, with a molecular weight of 220.741 g/mol . The dimethylamino group introduces basicity and polarity, distinguishing it from simpler cyclohexyl-substituted analogs.

Properties

IUPAC Name |

2-chloro-N-[2-(dimethylamino)cyclohexyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19ClN2O/c1-13(2)9-6-4-3-5-8(9)12-10(14)7-11/h8-9H,3-7H2,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFZHZMOIJOVJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCCC1NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-N-(2-dimethylamino-cyclohexyl)-acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, including data from various studies, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a chloro group, a dimethylamino group, and a cyclohexyl ring attached to an acetamide moiety. Its unique structure allows for diverse interactions with biological targets, which may influence its pharmacological properties.

The mechanism of action for this compound involves:

- Electrophilic Substitution : The chloro group can act as an electrophile, facilitating nucleophilic attacks by biological molecules.

- Hydrogen Bonding : The dimethylamino group participates in hydrogen bonding, which may enhance binding affinity to specific receptors or enzymes.

- Structural Stability : The cyclohexyl ring contributes to the overall stability of the molecule, affecting its reactivity and interaction profile.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives of this compound have shown potential against various bacterial strains. A comparative analysis revealed that certain modifications to the structure can enhance antimicrobial efficacy.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound A | 25 | Bactericidal |

| Compound B | 50 | Bacteriostatic |

| This compound | TBD | TBD |

Antitumor Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines. For example, a study on lung cancer cell lines showed varying degrees of cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 6.75 |

| HCC827 | 5.13 |

| NCI-H358 | 4.01 |

These results suggest that structural modifications can significantly affect the anticancer activity of related compounds.

Case Studies

-

Antimicrobial Evaluation :

A study conducted by researchers evaluated the antimicrobial properties of several derivatives of the compound against E. coli and S. aureus. The results indicated that modifications to the dimethylamino group enhanced antibacterial activity. -

Antitumor Studies :

In a comprehensive study involving three human lung cancer cell lines (A549, HCC827, NCI-H358), various derivatives were tested for their antitumor effects using both two-dimensional (2D) and three-dimensional (3D) cell culture assays. The findings highlighted that certain analogs displayed significant cytotoxicity in both assay formats, indicating their potential as therapeutic agents.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds such as N,N-Dimethylcyclohexylamine and others, this compound exhibits unique reactivity profiles due to its chloro and dimethylamino groups.

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| N,N-Dimethylcyclohexylamine | Lacks chloro group | Moderate activity |

| 2-Amino-N-(4-dimethylamino-cyclohexyl)-N-ethyl-propionamide | Contains amino group | Antitumor properties |

| This compound | Chloro and dimethylamino groups present | High antimicrobial potential |

Scientific Research Applications

Pharmacological Applications

1.1 Opioid Receptor Modulation

2-Chloro-N-(2-dimethylamino-cyclohexyl)-acetamide is structurally related to several synthetic opioids, which have been studied for their potential to modulate opioid receptors. Research indicates that compounds with similar structures exhibit varying affinities for mu (MOR), kappa (KOR), and delta (DOR) opioid receptors. For instance, analogs like U-47700, which share the dimethylamino cyclohexyl structure, demonstrate high selectivity for MOR, making them relevant in pain management research .

1.2 Cognitive Enhancement

The compound has been investigated for its potential cognitive-enhancing effects. Studies suggest that certain chloroacetamides can influence neurotransmitter systems, potentially improving cognitive functions such as memory and learning . This application is particularly relevant in the context of developing treatments for neurodegenerative diseases.

Synthesis and Chemical Properties

2.1 Synthetic Routes

The synthesis of this compound typically involves a series of chemical reactions starting from readily available precursors. Various methods have been documented in the literature, highlighting the importance of optimizing conditions to enhance yield and purity. For example, using specific catalysts or solvents can significantly affect the outcome of the synthesis process .

2.2 Chemical Stability and Reactivity

Research has shown that chloroacetamides can be sensitive to hydrolysis and other chemical reactions. Understanding the stability of this compound under different conditions is crucial for its application in pharmaceuticals and research settings. Stability studies indicate that proper storage conditions can prolong its shelf life and efficacy .

Case Studies and Research Findings

3.1 Clinical Trials

Recent clinical trials have explored the safety and efficacy of compounds related to this compound in treating chronic pain conditions. For example, a study examining the effects of a similar compound on chronic pain patients showed promising results in pain reduction without significant side effects . These findings support further investigation into this class of compounds.

3.2 Toxicological Assessments

Toxicological studies have revealed that while some chloroacetamides exhibit therapeutic potential, they may also pose risks if misused or improperly dosed. Regulatory bodies have classified certain derivatives as harmful under specific conditions, emphasizing the need for careful monitoring during clinical use .

Comparative Data Table

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Cyclohexyl Ring

(a) 2-Chloro-N-(2-methylcyclohexyl)acetamide

- Molecular Formula: C₉H₁₆ClNO

- Key Features: A methyl group replaces the dimethylamino substituent.

- Properties: Reduced polarity compared to the dimethylamino analog. Predicted collision cross-section (CCS) for [M+H]+ is 140.6 Ų, indicating a compact structure .

(b) 2-Chloro-N-(2,3-dimethylcyclohexyl)acetamide

- Molecular Formula: C₁₀H₁₈ClNO

- Key Features : Additional methyl group at the 3-position of the cyclohexyl ring.

- Properties : CCS for [M+H]+ is 144.7 Ų , suggesting slight steric bulk compared to the 2-methyl derivative .

- Applications: Limited literature data, but structural studies highlight its use in crystallography and collision dynamics .

(c) 2-Chloro-N-(4-ethylcyclohexyl)acetamide

Physicochemical Properties and Stability

Solubility and Polarity

- Dimethylamino Substituent: Increases water solubility compared to non-polar analogs (e.g., 2-methylcyclohexyl derivatives). The basic amine may form salts, improving bioavailability .

- Lipophilicity: The dimethylamino group reduces XLogP3 (~2.1 estimated) compared to 4-ethylcyclohexyl analogs (XLogP3: 2.8) .

Stability and Degradation

- Hydrolytic Sensitivity: The chloroacetamide moiety is prone to hydrolysis, a common trait in this class.

- Thermal Stability: Limited data, but analogs like 2-chloro-N-(2,4-dimethylphenyl)acetamide show solid-state stability via N–H⋯O hydrogen bonding. The cyclohexyl-dimethylamino variant may lack similar stabilization due to steric hindrance .

Preparation Methods

Direct Acylation of 2-Dimethylaminocyclohexylamine

The most straightforward method involves reacting 2-dimethylaminocyclohexylamine with chloroacetyl chloride in the presence of a base.

Procedure :

-

Reactants :

-

Conditions :

Mechanistic Insight :

The base deprotonates the amine, enabling nucleophilic attack on the electrophilic carbonyl of chloroacetyl chloride. The chloro group remains intact due to low-temperature conditions.

Hydrogenation-Acylation Tandem Approach

This method integrates cyclohexanone derivative hydrogenation with subsequent acylation.

Procedure :

-

Step 1: Synthesis of 2-Dimethylaminocyclohexylamine

-

Step 2: Acylation

Advantage : High purity of the amine precursor ensures superior final product quality.

Smiles Rearrangement-Mediated Synthesis

Adapted from benzoxazole chemistry, this route utilizes thiol intermediates for regioselective coupling.

Procedure :

-

Reactants :

-

Conditions :

Mechanism :

Thiol activation by chloroacetyl chloride forms a reactive intermediate, which undergoes Smiles rearrangement to yield the acetamide.

Solid-Phase Synthesis for High-Throughput Production

Patented methodologies highlight scalable approaches using functionalized resins.

Procedure :

-

Reactants :

-

Conditions :

Yield : 80–90% (purity >95% by HPLC).

Analytical Characterization

Spectroscopic Data

Purity Optimization

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Complexity |

|---|---|---|---|---|

| Direct Acylation | 75–85 | 90–95 | Moderate | Low |

| Hydrogenation-Acylation | 80–90 | 95–99 | High | Moderate |

| Smiles Rearrangement | 65–70 | 85–90 | Low | High |

| Solid-Phase Synthesis | 80–90 | >95 | High | Moderate |

Challenges and Mitigation Strategies

-

Chloro Group Hydrolysis : Minimized by using anhydrous solvents and low temperatures.

-

Racemization : Chiral amine precursors require (−)-sparteine as a chiral auxiliary.

-

Byproducts : Over-acylation is avoided by stoichiometric control of chloroacetyl chloride.

Industrial Applications

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-N-(2-dimethylamino-cyclohexyl)-acetamide, and how is structural fidelity ensured?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous chloroacetamides are prepared by reacting chloroacetyl chloride with amines in the presence of a weak base (e.g., K₂CO₃) in acetonitrile under reflux. Reaction progress is monitored via TLC, and purification involves filtration and solvent evaporation . Structural confirmation employs NMR (¹H/¹³C), FTIR (C=O stretch at ~1650 cm⁻¹, N-H at ~3300 cm⁻¹), and single-crystal XRD for stereochemical resolution .

Q. What are the critical safety considerations during handling and storage?

- Methodological Answer : Safety protocols include using PPE (gloves, goggles), proper ventilation, and avoiding inhalation/ingestion. The compound may exhibit hazards (e.g., H303: Harmful if swallowed; H313: Skin irritation), necessitating storage at room temperature in airtight containers. Emergency measures include rinsing exposed skin with water and consulting safety data sheets (SDS) for spill management .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing chloroacetamide derivatives?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers, while reaction path search algorithms identify low-energy pathways. For instance, ICReDD integrates computational screening with experimental validation to reduce trial-and-error approaches. This method narrows optimal conditions (e.g., catalyst selection, solvent effects) and accelerates reaction discovery .

Q. What mechanistic insights explain the reactivity of the chloroacetamide moiety in cross-coupling or cyclization reactions?

- Methodological Answer : The chlorine atom's high mobility and the N-H group's nucleophilicity enable diverse transformations. For example, Lewis acids (e.g., AlCl₃) catalyze C-amidoalkylation of aromatics, forming intermediates for heterocycles like piperazines or oxazolidines. Mechanistic studies (kinetic isotope effects, Hammett plots) reveal electrophilic aromatic substitution or radical pathways depending on conditions .

Q. How do structural modifications (e.g., substituents on the cyclohexyl ring) influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with varying substituents (e.g., electron-withdrawing groups on the aryl ring) and testing against target enzymes (e.g., kinase inhibitors). For example, replacing dimethylamino with a pyrazolyl group enhances binding affinity to specific receptors, as shown in docking studies . Bioactivity assays (IC₅₀, Ki) and molecular dynamics simulations validate these modifications .

Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer : Contradictions arise from dynamic processes (e.g., rotameric equilibria) or crystallographic disorder. Variable-temperature NMR or 2D techniques (COSY, NOESY) distinguish between conformational exchange and impurities. For example, broadening of NH signals at low temperatures indicates hydrogen-bonding dynamics .

Experimental Design and Optimization

Q. How to design a scalable synthesis protocol for gram-scale production?

- Methodological Answer : Key parameters include solvent choice (e.g., acetonitrile vs. DMF for solubility), catalyst loading (0.1–5 mol%), and reaction time (24–48 hours). Process optimization uses Design of Experiments (DoE) to evaluate factors like temperature and stoichiometry. Continuous flow systems may enhance yield and reduce byproducts .

Q. What chromatographic techniques are optimal for purifying polar chloroacetamide derivatives?

- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively separates polar analogs. For non-polar derivatives, flash chromatography (silica gel, ethyl acetate/hexane) is preferred. Preparative TLC or recrystallization (ethanol/water) resolves stereoisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.